[1-(2-Furylmethyl)piperidin-4-yl]methylamine
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Overview
Description
[1-(2-Furylmethyl)piperidin-4-yl]methylamine: is an organic compound with the molecular formula C11H18N2O It features a piperidine ring substituted with a furylmethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using furfural and a suitable piperidine derivative.
Addition of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the furylmethyl group, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Furylmethyl ketones, furylmethyl carboxylic acids.
Reduction: Saturated piperidine derivatives, reduced furylmethyl groups.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Furylmethyl)piperidin-4-yl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in receptor studies or as a precursor for the synthesis of bioactive molecules. Its interactions with biological targets can provide insights into receptor-ligand dynamics and cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Furylmethyl)piperidin-4-yl]methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The furylmethyl group can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. The methylamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Furylmethyl)piperidin-4-yl]methylamine: Unique due to the presence of both furylmethyl and methylamine groups.
[1-(2-Furylmethyl)piperidin-4-yl]amine: Lacks the methylamine group, which may affect its reactivity and binding properties.
[1-(2-Furylmethyl)piperidin-4-yl]methanol: Contains a hydroxyl group instead of a methylamine group, leading to different chemical and biological properties.
Uniqueness
The combination of the furylmethyl and methylamine groups in this compound provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity, binding affinity, and versatility.
Properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIOGOJFDDOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473503 |
Source
|
Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725211-89-2 |
Source
|
Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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